2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid
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Overview
Description
2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid is an organic compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
The synthesis of 2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid typically involves the reaction of 2-(4-hydroxyphenoxy)propanoic acid with 3-chloro-2,5-bis(trifluoromethyl)pyridine in the presence of dimethyl sulfate . This reaction yields the desired product through a series of steps that include nucleophilic substitution and subsequent purification processes.
Chemical Reactions Analysis
2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, often using reagents like halogens or nucleophiles, to form various substituted derivatives.
Scientific Research Applications
2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing fluorinated groups.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its desired biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .
Comparison with Similar Compounds
2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid can be compared with other similar compounds, such as:
2-Hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionic acid: This compound also contains a trifluoromethyl group and is used as an intermediate in organic synthesis.
Haloxyfop-Methyl: A herbicide that contains a trifluoromethyl group and is used in agricultural applications.
Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate: Another compound with a trifluoromethyl group, used in various chemical syntheses.
These compounds share similar structural features but differ in their specific applications and chemical properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-6(9(15)16)4-7-2-3-8(14-5-7)10(11,12)13/h2-3,5-6H,4H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKUONGHEUSLJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=C(C=C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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